molecular formula C12H15ClO4 B3081926 Methyl 4-(3-chloropropoxy)-3-methoxybenzoate CAS No. 111627-40-8

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate

Cat. No.: B3081926
CAS No.: 111627-40-8
M. Wt: 258.7 g/mol
InChI Key: SJSPWXDMJNLLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (CAS: 111627-40-8) is an organic compound with the molecular formula C₁₂H₁₅ClO₄ and a molecular weight of 262.7 g/mol. It is a colorless crystalline solid at room temperature, with a melting point of 111°C (384 K) . Key physico-chemical properties include a density of 1.201 g/cm³, a refractive index of 1.517, and a boiling point of 315–316°C .

Properties

IUPAC Name

methyl 4-(3-chloropropoxy)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSPWXDMJNLLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl ester is then reacted with 3-chloropropyl bromide under basic conditions to introduce the chloropropoxy group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry : Methyl 4-(3-chloropropoxy)-3-methoxybenzoate serves as a promising candidate for drug development due to its unique structural features. It has been investigated for potential anti-inflammatory and anticancer properties, making it relevant in therapeutic applications.

Biological Studies : In biological research, this compound acts as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme specificity and metabolic pathways. For instance, it has been used to study interactions with various enzymes, contributing to the understanding of biochemical processes.

Industrial Applications : The compound is utilized in the synthesis of specialty chemicals, polymers, and coatings. Its ability to undergo nucleophilic substitution makes it valuable in producing diverse chemical products.

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli. The compound reduced bacterial load in vitro, indicating its potential as a new antibiotic agent .

Cancer Cell Line Studies

Research involving MCF-7 breast cancer cells revealed that treatment with this compound led to increased apoptotic markers after 24 hours. This suggests its potential role in cancer therapy by inducing cell death in malignant cells .

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by occupying the active site or altering the enzyme’s conformation. The chloropropoxy and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related esters and derivatives, focusing on substituent effects, synthetic yields, and applications.

Substituent Effects on Reactivity and Properties

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 59e enhances electrophilicity, facilitating hydrolysis to carboxylic acids (76% yield) . Nitro (-NO₂) substitution (e.g., in compound 5) increases molecular polarity, raising the melting point to 168–170°C compared to the parent compound’s 111°C .

Hydrogen Bonding and Crystal Packing :

  • The parent compound’s intramolecular C–H⋯O bonds create a planar aromatic ring (Ring A) and stabilize its crystal lattice, unlike analogs lacking such interactions .

Synthetic Efficiency :

  • The parent compound achieves a higher yield (93.7% ) compared to derivatives like 59e (76%) due to fewer steric and electronic challenges during alkylation .

Biological Activity

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (CAS No. 111627-40-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on available research findings.

This compound can be synthesized through a reaction involving methyl 4-hydroxy-3-methoxybenzoate and 1-bromo-3-chloropropane in the presence of potassium carbonate as a base. The reaction typically occurs in dimethylformamide (DMF) at elevated temperatures, yielding the desired product with high purity and yield. The general reaction scheme is as follows:

Methyl 4 hydroxy 3 methoxybenzoate+1 bromo 3 chloropropaneMethyl 4 3 chloropropoxy 3 methoxybenzoate\text{Methyl 4 hydroxy 3 methoxybenzoate}+\text{1 bromo 3 chloropropane}\rightarrow \text{Methyl 4 3 chloropropoxy 3 methoxybenzoate}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies reveal that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. In one study, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular signaling pathways, particularly those related to inflammation and cell proliferation. This inhibition can lead to reduced inflammatory responses and decreased tumor growth rates .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some comparative aspects:

Compound NameStructure FeaturesBiological Activity
This compoundChloropropoxy groupAntimicrobial, Anticancer
Methyl 4-hydroxy-3-methoxybenzoateHydroxy groupModerate antimicrobial activity
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoateAmino groupEnhanced anticancer activity

Case Studies

Several case studies have documented the effects of this compound in various biological settings:

  • Antimicrobial Efficacy : A case study involving clinical isolates of E. coli demonstrated that treatment with this compound significantly reduced bacterial load in vitro, suggesting its potential application in developing new antibiotics .
  • Cancer Cell Line Studies : In experiments with MCF-7 cells, researchers observed that exposure to this compound led to a marked increase in apoptotic markers after 24 hours of treatment, indicating its potential role in cancer therapy .

Q & A

Q. What are the key crystallographic parameters of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate, and how were they determined?

The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 8.4980 Å, b = 17.349 Å, c = 8.8440 Å, and β = 106.46°. The structure was resolved via single-crystal X-ray diffraction using Mo Kα radiation, refined with SHELXL software, achieving an R factor of 0.068. Hydrogen-bonding interactions (C–H⋯O) stabilize the lattice, with bond distances ranging from 2.49–2.80 Å .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

X-ray crystallography is definitive for structural confirmation, while NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). Purity assessment via HPLC or melting point analysis (e.g., derivatives like Methyl 4-benzyloxy-3-methoxybenzoate melt at 83–86°C) is advised. Crystallographic data should include Rint (<0.05) and completeness (>99%) metrics .

Q. How is this compound synthesized, and what are critical reaction conditions?

While direct synthesis details are limited, analogous benzoates (e.g., Methyl 4-benzyloxy-3-methoxybenzoate) are synthesized via nucleophilic substitution. For example, 4-hydroxy-3-methoxybenzoic acid methyl ester reacts with 3-chloropropyl bromide in a base (K₂CO₃) and polar aprotic solvent (DMF) at 60–80°C. Purity ≥95% is achievable via recrystallization or column chromatography .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

The crystal lattice is stabilized by C–H⋯O hydrogen bonds (2.49–2.80 Å) between the methoxy/ester oxygen atoms and aromatic/alkyl hydrogens. These interactions form infinite chains along the b-axis, contributing to a high melting point and low solubility in nonpolar solvents. Comparative studies with Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate show similar packing motifs, emphasizing the role of alkoxy substituents in directing supramolecular assembly .

Q. What methodological challenges arise in refining the crystal structure using SHELX, and how are they addressed?

SHELX refinement requires high-quality data (I/σ(I) > 2) and careful handling of disorder. For this compound, 2274 reflections (Rint = 0.048) and a data-to-parameter ratio of 14.8 ensured robustness. Constraints on H-atom positions and absorption corrections (ψ-scan, Tmin/max = 0.914/0.970) minimized errors. Software limitations in modeling dynamic disorder were mitigated by using isotropic displacement parameters .

Q. How does the 3-chloropropoxy group affect molecular conformation and reactivity compared to other alkoxy substituents?

The 3-chloropropoxy chain introduces steric bulk and electron-withdrawing effects, altering the dihedral angle between the benzene ring and ester group (7.6° vs. 6.2° in Methyl 4-butoxy derivatives). This enhances electrophilicity at the carbonyl carbon, favoring nucleophilic substitution in drug intermediates. Comparative DFT studies with Methyl 4-(benzyloxy)-3-methoxybenzoate reveal reduced planarity, impacting π-π stacking in solid-state formulations .

Q. What role does this compound play in medicinal chemistry, and how can structural modifications optimize bioactivity?

It serves as a key intermediate in synthesizing Aurora kinase inhibitors (e.g., ZM-447439). Introducing electron-deficient groups (e.g., nitro at the 2-position) improves binding affinity, while replacing chlorine with fluorine enhances metabolic stability. In vitro assays on derivatives show Wnt/β-catenin pathway activation, suggesting potential for osteogenic differentiation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.